molecular formula C19H15ClN4OS B12135126 3-[(3-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole

3-[(3-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole

Cat. No.: B12135126
M. Wt: 382.9 g/mol
InChI Key: LONCMFADUMGGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole: , also known by its chemical formula C₁₆H₁₁ClN₄OS , is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is via a four-step protocol, as shown in Scheme 1 . The key step is the preparation of the 1,2,4-triazole derivative, which can be achieved through a simple and efficient procedure .

Reaction Conditions:: The specific reaction conditions for each step may vary, but they typically involve the use of appropriate reagents, solvents, and catalysts. For industrial production, optimization of these conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can yield reduced forms of the compound.

    Substitution: Substitution reactions may occur at different positions on the triazole ring.

Common Reagents and Conditions::

Major Products:: The major products depend on the specific reaction conditions and the substituents present. Isomers, regioisomers, and stereoisomers may form.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates due to its unique structure and potential biological activities.

    Materials Science: Its properties make it interesting for materials applications.

Biology and Medicine::

    Antimicrobial Activity: Investigations into its antibacterial and antifungal properties.

    Anticancer Potential: Studies on its effects against cancer cells.

Industry::

    Agrochemicals: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Potential drug development.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are related triazoles, the unique combination of substituents in 3-[(3-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole sets it apart. Further comparative studies can reveal its distinct properties.

Properties

Molecular Formula

C19H15ClN4OS

Molecular Weight

382.9 g/mol

IUPAC Name

4-[5-[(3-chlorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C19H15ClN4OS/c20-16-4-1-3-14(11-16)13-26-19-23-22-18(15-6-8-21-9-7-15)24(19)12-17-5-2-10-25-17/h1-11H,12-13H2

InChI Key

LONCMFADUMGGCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.